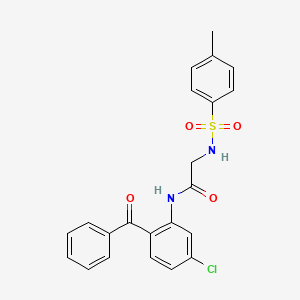![molecular formula C13H19Br2NO4 B12214541 1-[Bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)propan-2-OL CAS No. 58352-98-0](/img/structure/B12214541.png)
1-[Bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a 2,4-dibromophenoxy group and a bis(2-hydroxyethyl)amino group attached to a 2-propanol backbone. Its molecular formula is C13H19Br2NO4, and it has a molecular weight of 429.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)- typically involves multiple steps. One common method includes the reaction of 2,4-dibromophenol with epichlorohydrin to form an intermediate, which is then reacted with diethanolamine under controlled conditions to yield the final product. The reaction conditions often require a catalyst, such as sodium hydroxide, and are carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)- .
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The bromine atoms in the 2,4-dibromophenoxy group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phenoxy compounds .
Scientific Research Applications
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)- has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)- involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, while the 2,4-dibromophenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-: This compound lacks the 2,4-dibromophenoxy group and has different chemical properties and applications.
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(4-bromophenoxy)-: This compound has a single bromine atom and exhibits different reactivity and biological activities.
Uniqueness
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)- is unique due to the presence of the 2,4-dibromophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
58352-98-0 |
|---|---|
Molecular Formula |
C13H19Br2NO4 |
Molecular Weight |
413.10 g/mol |
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)propan-2-ol |
InChI |
InChI=1S/C13H19Br2NO4/c14-10-1-2-13(12(15)7-10)20-9-11(19)8-16(3-5-17)4-6-18/h1-2,7,11,17-19H,3-6,8-9H2 |
InChI Key |
FECCRTHMBZEZFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OCC(CN(CCO)CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12214465.png)
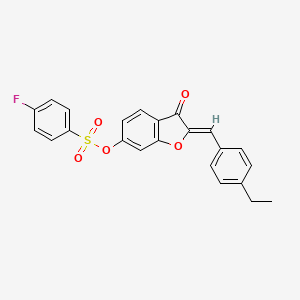
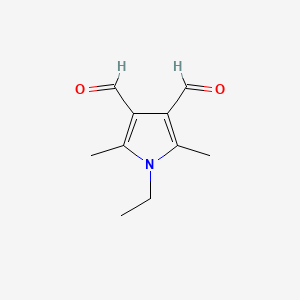
![(4E)-2-(1H-benzimidazol-2-yl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12214483.png)
![2-{[2-(4-methoxyphenyl)ethyl]amino}-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12214487.png)
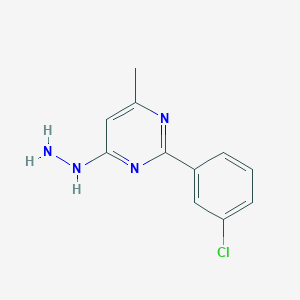

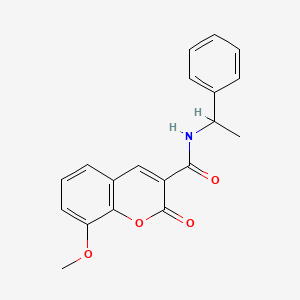
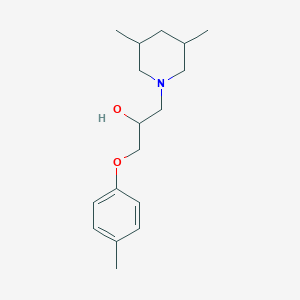
![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12214526.png)
![4-fluoro-N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide](/img/structure/B12214532.png)
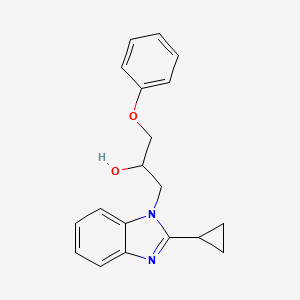
![8-Methyl-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B12214535.png)
